3-Aminobenzo[d]isoxazol-6-ol
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Overview
Description
3-Aminobenzo[d]isoxazol-6-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[d]isoxazol-6-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzoic acid with hydroxylamine to form the isoxazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzo[d]isoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.
Major Products Formed:
Oxidation: Nitrobenzo[d]isoxazole derivatives.
Reduction: Aminobenzo[d]isoxazole derivatives.
Substitution: Halogenated benzo[d]isoxazole derivatives.
Scientific Research Applications
3-Aminobenzo[d]isoxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the uptake of gamma-aminobutyric acid (GABA), thereby exerting anticonvulsant effects. The compound interacts with GABA receptors and modulates their activity, leading to increased GABAergic neurotransmission .
Comparison with Similar Compounds
4-Amino-3,5-dimethylisoxazole: Another isoxazole derivative with similar biological activities.
5-Amino-3-methylisoxazole: Known for its antimicrobial properties.
6-Chlorobenzo[d]isoxazol-3-ol: Studied for its potential as an anti-inflammatory agent
Uniqueness: 3-Aminobenzo[d]isoxazol-6-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit GABA uptake and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
3-amino-1,2-benzoxazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-5-2-1-4(10)3-6(5)11-9-7/h1-3,10H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYNYTFGGHVVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)ON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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